molecular formula C19H15N3O2 B11647050 (2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

(2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B11647050
M. Wt: 317.3 g/mol
InChI Key: XBNNJEGXCGHGEE-SDNWHVSQSA-N
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Description

(2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a substitution reaction using ethoxybenzene and suitable catalysts.

    Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile moiety through a condensation reaction with appropriate aldehydes and nitriles.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, quinazolinone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Ethoxyphenyl Derivatives: Compounds with similar ethoxyphenyl groups.

    Propenenitrile Derivatives: Compounds with similar propenenitrile moieties.

Uniqueness

The uniqueness of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H15N3O2/c1-2-24-15-9-7-13(8-10-15)11-14(12-20)18-21-17-6-4-3-5-16(17)19(23)22-18/h3-11H,2H2,1H3,(H,21,22,23)/b14-11+

InChI Key

XBNNJEGXCGHGEE-SDNWHVSQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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